molecular formula C7H9NO2 B160051 4,6-Dioxoheptanenitrile CAS No. 127528-53-4

4,6-Dioxoheptanenitrile

Cat. No.: B160051
CAS No.: 127528-53-4
M. Wt: 139.15 g/mol
InChI Key: UWTVKNXZTGSDDT-UHFFFAOYSA-N
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Description

4,6-Dioxoheptanenitrile is an organic compound with the molecular formula C7H9NO2 It is characterized by the presence of two oxo groups and a nitrile group within a seven-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dioxoheptanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile precursor with an oxidizing agent to introduce the oxo groups. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the compound in its pure form. Industrial methods focus on efficiency, cost-effectiveness, and scalability to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dioxoheptanenitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify its structure.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The nitrile group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4,6-Dioxoheptanenitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,6-Dioxoheptanenitrile exerts its effects involves interactions with various molecular targets. The oxo and nitrile groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

    4,6-Dioxoheptanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4,6-Dioxoheptanal: Contains an aldehyde group in place of the nitrile group.

    4,6-Dioxoheptanone: Features a ketone group instead of the nitrile group.

Uniqueness: 4,6-Dioxoheptanenitrile is unique due to the presence of both oxo and nitrile groups within the same molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

4,6-dioxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6(9)5-7(10)3-2-4-8/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTVKNXZTGSDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The magnesium complex of t-butyl acetoacetate (135 gm; 635 mmole) is suspended in 250 ml of anhydrous ether in a three-neck one liter round bottom flask and beta-cyano propionyl chloride (78.05 gm: 664 mmole) added dropwise over fifteen minutes while the mixture is stirred from overhead. The dropping funnel is removed and the mixture refluxed for thirty minutes. The mixture is cooled and 250 ml of 2N aqueous sulfuric acid is slowly added. The mixture is transferred to a one liter separatory funnel and the layers separated. The aqueous layer is extracted with ether (2×150 ml) and the combined ether extracts washed with water (4×100 ml). The ether is evaporated and to the residual red oil is added 800 mg of toluene sulfonic acid monohydrate. The mixture is heated in an oil bath (with reflux condenser) to 175 degrees until evolution of gas has ceased. The mixture is cooled and taken up in 500 ml of ether. The ether is extracted with ice-cold 2M aqueous sodium hydroxide (175, 90, 50, and 35 ml). The extracts were run from the separatory funnel directly into 250 ml of ice-cold 1.8M aqueous sulfuric acid. The acidic suspension is extracted with methylene chloride (3×150 ml) and the combined organic extracts washed with 5% aqueous sodium bicarbonate (2×100 ml) and brine (100 ml). The residue after evaporation of the methylene chloride may be purified by silica gel flash column chromatography using ethyl acetate:hexane 1:4 as eluant.
Quantity
135 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
78.05 g
Type
reactant
Reaction Step Two

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